molecular formula C11H10BrNO B12969715 7-Bromo-2-methoxy-8-methylquinoline

7-Bromo-2-methoxy-8-methylquinoline

Cat. No.: B12969715
M. Wt: 252.11 g/mol
InChI Key: RRTYHENFOZNWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methoxy-8-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of 7-Bromo-2-methoxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methoxy-8-methylquinoline using bromine or a brominating agent under controlled conditions. Another approach is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from a precursor compound with an appropriate nucleophile is carried out .

Chemical Reactions Analysis

7-Bromo-2-methoxy-8-methylquinoline undergoes several types of chemical reactions, including:

Scientific Research Applications

7-Bromo-2-methoxy-8-methylquinoline has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

7-Bromo-2-methoxy-8-methylquinoline can be compared with other similar quinoline derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

7-bromo-2-methoxy-8-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-9(12)5-3-8-4-6-10(14-2)13-11(7)8/h3-6H,1-2H3

InChI Key

RRTYHENFOZNWFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.